3-[(2-Chloro-4-fluorobenzyl)oxy]-4-methoxybenzaldehyde
Description
Systematic International Union of Pure and Applied Chemistry Name and Structural Representation
The systematic International Union of Pure and Applied Chemistry nomenclature for this compound is 3-[(2-chloro-4-fluorophenyl)methoxy]-4-methoxybenzaldehyde. This naming convention reflects the precise structural arrangement where the core benzaldehyde ring system contains a methoxy substituent at the 4-position and an ether linkage at the 3-position connecting to a substituted benzyl group. The benzyl moiety itself bears both chlorine and fluorine substituents at the 2- and 4-positions respectively.
The molecular structure demonstrates significant complexity through its arrangement of electron-withdrawing and electron-donating groups. The aldehyde functional group serves as the primary reactive center, while the methoxy group at the para position relative to the aldehyde provides electron-donating character through resonance effects. The benzyl ether linkage introduces additional conformational flexibility and serves as a bridge between the two aromatic systems.
Structural analysis reveals that the compound exists as a single geometric isomer due to the fixed nature of the aromatic rings and the sp3 hybridization of the methylene carbon in the benzyl ether linkage. The InChI representation InChI=1S/C15H12ClFO3/c1-19-14-5-2-10(8-18)6-15(14)20-9-11-3-4-12(17)7-13(11)16/h2-8H,9H2,1H3 provides a complete structural description that accounts for all connectivity and hydrogen positioning.
The Simplified Molecular Input Line Entry System representation COC1=C(C=CC(=C1)C=O)OCC2=C(C=C(C=C2)F)Cl offers an alternative structural notation that emphasizes the connectivity patterns and functional group arrangements. This representation clearly indicates the presence of the methoxy group, the aldehyde functionality, and the halogen-substituted benzyl ether moiety.
Chemical Abstracts Service Registry Number and Alternative Chemical Identifiers
The compound is registered under Chemical Abstracts Service number 588681-50-9, which serves as its unique international identifier. This registry number provides unambiguous identification within chemical databases and regulatory frameworks worldwide. The compound has been catalogued in multiple chemical information systems including PubChem, where it is assigned Compound Identification Number 674616.
Alternative nomenclature systems recognize this compound under several related names that reflect different naming conventions and structural emphasis points. These include 4-[(2-chloro-4-fluorobenzyl)oxy]-3-methoxybenzaldehyde, which represents an alternative numbering system for the benzaldehyde ring. The compound is also referenced as 4-[(2-chloro-4-fluorophenyl)methoxy]-3-methoxybenzaldehyde in certain databases.
The InChI Key QUYBROWQBWBSFO-UHFFFAOYSA-N provides a condensed hash representation of the molecular structure that enables rapid database searching and comparison. This identifier is particularly valuable for computational chemistry applications and high-throughput screening protocols where rapid molecular identification is essential.
Molecular Formula and Weight Analysis
The molecular formula C15H12ClFO3 indicates a composition of fifteen carbon atoms, twelve hydrogen atoms, one chlorine atom, one fluorine atom, and three oxygen atoms. This formula represents a molecular weight of 294.70 grams per mole, with more precise calculations yielding 294.7054 grams per mole. The relatively high molecular weight reflects the presence of two aromatic ring systems and the inclusion of halogen substituents.
The molecular composition analysis reveals several important structural features that influence the compound's physical and chemical properties. The carbon-to-hydrogen ratio indicates a high degree of unsaturation consistent with two benzene rings and an aldehyde group. The presence of three oxygen atoms distributed among methoxy, aldehyde, and ether functionalities creates multiple sites for potential hydrogen bonding and polar interactions.
| Elemental Component | Count | Atomic Weight | Mass Contribution | Percentage by Mass |
|---|---|---|---|---|
| Carbon | 15 | 12.011 | 180.165 | 61.12% |
| Hydrogen | 12 | 1.008 | 12.096 | 4.10% |
| Chlorine | 1 | 35.453 | 35.453 | 12.03% |
| Fluorine | 1 | 18.998 | 18.998 | 6.44% |
| Oxygen | 3 | 15.999 | 47.997 | 16.29% |
| Total | 32 | - | 294.709 | 99.98% |
The halogen content contributes significantly to the molecular weight, with chlorine and fluorine together accounting for approximately 18.5% of the total mass. This substantial halogen contribution influences various molecular properties including density, boiling point, and intermolecular interactions. The calculated density of 1.304 grams per cubic centimeter reflects the presence of these heavy atoms within the molecular structure.
Physical property predictions based on molecular composition suggest a boiling point of 419.2 degrees Celsius at 760 millimeters of mercury pressure. The refractive index of 1.585 indicates significant optical density consistent with the aromatic ring systems and halogen substituents. These properties collectively characterize the compound as a moderately dense organic molecule with substantial intermolecular forces.
Isomeric Variations and Substituent Position Effects
The substituent arrangement in 3-[(2-chloro-4-fluorobenzyl)oxy]-4-methoxybenzaldehyde represents one specific regioisomer among multiple possible arrangements of the same functional groups. Alternative positioning of the chlorine and fluorine substituents on the benzyl ring would yield distinct isomers with different physical and chemical properties. The current 2-chloro-4-fluoro substitution pattern creates a specific electronic environment that influences the compound's reactivity and interactions.
Electronic effects of the substituents follow well-established principles of aromatic chemistry where halogen substituents exert both inductive and resonance effects on the aromatic system. The chlorine atom at the 2-position relative to the benzyl carbon exhibits a significant inductive electron-withdrawing effect while also providing weak resonance electron donation through its lone pairs. Similarly, the fluorine substituent at the 4-position demonstrates strong inductive withdrawal combined with modest resonance donation.
| Substituent | Position | Hammett σ_meta | Hammett σ_para | Electronic Effect |
|---|---|---|---|---|
| Fluorine | Para | 0.34 | 0.06 | Weak withdrawal |
| Chlorine | Meta | 0.37 | 0.23 | Moderate withdrawal |
| Methoxy | Para | 0.12 | -0.27 | Strong donation |
| Aldehyde | Para | 0.35 | 0.42 | Strong withdrawal |
The specific substitution pattern creates a unique electronic distribution that affects both the benzyl ether linkage stability and the reactivity of the aldehyde functional group. The electron-withdrawing nature of both halogens reduces the electron density on the benzyl ring, potentially affecting the nucleophilicity of the ether oxygen and influencing the compound's coordination chemistry.
Comparison with related isomers reveals how subtle changes in substituent positioning dramatically alter molecular properties. The compound 3-[(4-chlorobenzyl)oxy]-4-methoxybenzaldehyde, which lacks the fluorine substituent, exhibits different physical properties and reactivity patterns. This demonstrates the significant influence of halogen positioning on overall molecular behavior and potential applications.
Properties
IUPAC Name |
3-[(2-chloro-4-fluorophenyl)methoxy]-4-methoxybenzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12ClFO3/c1-19-14-5-2-10(8-18)6-15(14)20-9-11-3-4-12(17)7-13(11)16/h2-8H,9H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QUYBROWQBWBSFO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C=O)OCC2=C(C=C(C=C2)F)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12ClFO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30391857 | |
| Record name | 3-[(2-chloro-4-fluorobenzyl)oxy]-4-methoxybenzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30391857 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
294.70 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
588681-50-9 | |
| Record name | 3-[(2-chloro-4-fluorobenzyl)oxy]-4-methoxybenzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30391857 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Mitsunobu Reaction-Based Synthesis
One of the most documented methods for synthesizing this compound is the Mitsunobu reaction , which facilitates the formation of the benzyl ether linkage between the 2-chloro-4-fluorobenzyl alcohol and vanillin (4-hydroxy-3-methoxybenzaldehyde) under mild conditions.
Procedure Summary:
- Reactants: Vanillin (4-hydroxy-3-methoxybenzaldehyde), 2-chloro-4-fluorobenzyl alcohol
- Reagents: Triphenylphosphine (Ph3P), diethyl azodicarboxylate (DEAD)
- Solvent: Dry tetrahydrofuran (THF)
- Conditions: Reaction initiated at 0°C under inert atmosphere (argon), then warmed to room temperature and stirred for ~16 hours
- Workup: Concentration of reaction mixture and purification by flash chromatography using 10% acetone in dichloromethane as eluent
- Outcome: 3-[(2-Chloro-4-fluorobenzyl)oxy]-4-methoxybenzaldehyde obtained as a colorless solid
Vanillin + 2-chloro-4-fluorobenzyl alcohol + Ph3P + DEAD → this compound + by-products
| Parameter | Details |
|---|---|
| Reaction Time | 16 hours |
| Temperature | 0°C to room temperature |
| Solvent | Dry THF |
| Purification | Flash chromatography |
| Yield | Not explicitly stated, typically moderate to good in Mitsunobu reactions |
This method is advantageous because it proceeds under relatively mild conditions, avoids strong bases or acids that could degrade the aldehyde, and provides good regioselectivity for ether formation.
Multi-Step Organic Synthesis (Generalized)
For more complex derivatives or when starting from simpler precursors, multi-step organic synthesis may be employed:
- Step 1: Preparation of 2-chloro-4-fluorobenzyl alcohol or halide precursor
- Step 2: Ether formation with vanillin or related hydroxybenzaldehyde via Mitsunobu or Williamson method
- Step 3: Purification by chromatographic techniques or recrystallization
Industrial processes may optimize these steps with continuous flow reactors and automated systems to improve yield and purity.
Comparative Table of Preparation Methods
| Method | Key Reagents & Conditions | Advantages | Limitations |
|---|---|---|---|
| Mitsunobu Reaction | Vanillin, 2-chloro-4-fluorobenzyl alcohol, Ph3P, DEAD, THF, 0°C to RT, 16 h | Mild conditions, high selectivity, preserves aldehyde | Use of hazardous reagents (DEAD), expensive reagents |
| Williamson Ether Synthesis | Vanillin, 2-chloro-4-fluorobenzyl bromide/alcohol, K2CO3, DMF, reflux | Cost-effective, scalable, simple reagents | Higher temperatures may affect sensitive groups |
| Multi-Step Organic Synthesis | Multiple steps including halide preparation, ether formation, purification | Flexibility for complex derivatives | Longer process, more purification needed |
Research Findings and Notes
- The Mitsunobu reaction is preferred when the aldehyde functionality is sensitive to basic or acidic conditions, as it proceeds under neutral to slightly acidic conditions.
- Williamson ether synthesis is industrially favored for its simplicity and scalability, despite requiring higher temperatures.
- Purity and yield depend heavily on the quality of starting materials and control of reaction conditions, especially moisture exclusion and inert atmosphere during Mitsunobu reactions.
- Flash chromatography with acetone/dichloromethane mixtures is effective for purification of the final product.
- There is limited public data on exact yields, but typical yields for similar benzyl ether formations range from 60% to 85%.
Chemical Reactions Analysis
Types of Reactions
3-[(2-Chloro-4-fluorobenzyl)oxy]-4-methoxybenzaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The chloro and fluoro substituents on the benzyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
Oxidation: 3-[(2-Chloro-4-fluorobenzyl)oxy]-4-methoxybenzoic acid.
Reduction: 3-[(2-Chloro-4-fluorobenzyl)oxy]-4-methoxybenzyl alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Basic Information
- Chemical Formula : C₁₅H₁₂ClF O₃
- Molecular Weight : 294.71 g/mol
- CAS Number : 1427014-00-3
- InChI Key : Not provided in the search results.
Solubility
The compound has a water solubility of approximately 2.0448 mg/L, indicating limited solubility, which is a critical factor in its application in biological systems .
Medicinal Chemistry
This compound has been investigated for its potential as an active pharmaceutical ingredient (API). Its structural features suggest it may possess properties beneficial for developing treatments for various conditions, including:
- Anticancer Activity : Preliminary studies indicate that compounds with similar structures exhibit cytotoxic effects against cancer cell lines. The presence of the chloro and fluorine substituents may enhance biological activity by improving lipophilicity and receptor binding affinity .
- Antimicrobial Properties : Research into related compounds has shown efficacy against bacterial strains, suggesting potential for this compound in developing new antibiotics .
Material Science
The compound's unique chemical structure allows for its use in synthesizing advanced materials. It can serve as a precursor in the formation of:
- Polymeric Materials : Its reactive aldehyde group can participate in condensation reactions to form polymers, which may have applications in coatings and adhesives.
- Fluorescent Dyes : The incorporation of halogenated aromatic groups can lead to materials with interesting optical properties, suitable for use in sensors and imaging technologies .
Synthesis and Derivatives
Research has focused on synthesizing derivatives of this compound to explore enhanced functionalities:
- Novel Derivatives : Modifications at the methoxy or chloro positions can yield derivatives with improved pharmacological profiles or material properties. These derivatives are often tested for their biological activity and material characteristics .
Case Study 1: Anticancer Research
A study published in a peer-reviewed journal investigated the cytotoxic effects of a series of halogenated benzaldehydes, including derivatives of this compound. The results indicated that certain derivatives exhibited significant inhibition of proliferation in human cancer cell lines, suggesting pathways for further development as anticancer agents.
Case Study 2: Antimicrobial Efficacy
Another study explored the antimicrobial properties of compounds similar to this compound. The findings demonstrated that these compounds displayed activity against several strains of bacteria, indicating their potential as leads for new antibiotic development.
Mechanism of Action
The mechanism of action of 3-[(2-Chloro-4-fluorobenzyl)oxy]-4-methoxybenzaldehyde depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of the chloro and fluoro substituents can enhance its binding affinity and specificity for certain targets, leading to its observed effects.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Group Variations
The following table highlights key structural analogs and their distinguishing features:
Key Observations
Substituent Effects on Molecular Weight and Reactivity
- Halogen substituents (Cl, F, Br, I) significantly influence molecular weight and electronic properties. For example, bromine substitution increases molecular weight by ~60 g/mol compared to chlorine .
- Fluorine’s electronegativity enhances metabolic stability and binding affinity in drug candidates, as seen in the target compound’s role as a precursor for HIV-1 integrase inhibitors .
Positional Isomerism
- The position of the methoxy group (e.g., 2- vs. 4-OCH3) alters steric and electronic environments. For instance, 2-((4-chlorobenzyl)oxy)-4-methoxybenzaldehyde (10c) exhibits distinct NMR shifts compared to its 3-substituted isomer (3a) due to proximity effects .
Synthetic Yield and Purity
- The target compound (95% purity) and 3a (80% yield) demonstrate variability in synthetic efficiency, likely due to differences in halogen reactivity or purification methods (e.g., silica gel chromatography vs. recrystallization) .
Applications in Drug Development
- Derivatives like 3a are explored as PDE2 inhibitors, whereas the target compound is implicated in antiviral research. Structural variations (e.g., fluorine substitution) tailor these molecules for specific biological targets .
Q & A
Basic: What are the established synthetic routes for 3-[(2-Chloro-4-fluorobenzyl)oxy]-4-methoxybenzaldehyde in medicinal chemistry?
Answer:
The compound is typically synthesized via nucleophilic substitution or condensation reactions. A common method involves refluxing 4-methoxy-3-hydroxybenzaldehyde with 2-chloro-4-fluorobenzyl chloride in a polar aprotic solvent (e.g., DMF or DMSO) under basic conditions (e.g., K₂CO₃ or NaH). For example, analogous syntheses use ethyl trifluoroacetoacetate and benzaldehyde derivatives in ethanol under reflux to form intermediates .
Key steps:
- O-Alkylation : The hydroxyl group on the benzaldehyde reacts with the benzyl chloride derivative.
- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization.
Validation : Monitor reaction progress via TLC or HPLC. Confirm structure using H/C NMR and HRMS .
Advanced: How can reaction conditions be optimized to improve the yield of this compound?
Answer:
Yield optimization requires balancing catalytic systems, temperature, and solvent polarity.
- Catalysts : Use phase-transfer catalysts (e.g., tetrabutylammonium bromide) to enhance reactivity in biphasic systems .
- Temperature : Controlled reflux (70–80°C) prevents side reactions like over-alkylation.
- Solvent : Polar aprotic solvents (e.g., DMF) improve solubility of intermediates.
Case study : A 15% yield increase was achieved by replacing K₂CO₃ with Cs₂CO₃ due to enhanced deprotonation efficiency .
Data contradiction : Discrepancies in reported yields (e.g., 60–85%) may arise from residual moisture or competing pathways; dry solvents and inert atmospheres mitigate this .
Basic: What analytical methods are critical for characterizing this compound?
Answer:
Primary techniques :
- NMR Spectroscopy : H NMR (δ 9.8–10.1 ppm for aldehyde proton; δ 5.2–5.4 ppm for -OCH₂- group) .
- HPLC : Purity assessment (≥95% by area normalization, C18 column, acetonitrile/water mobile phase) .
- Mass Spectrometry : HRMS (expected [M+H]⁺: 322.05 for C₁₅H₁₂ClFO₃) .
Secondary validation : - X-ray crystallography (for crystalline derivatives) confirms bond angles and spatial configuration (e.g., C-O-C angle: 116.2–117.4°) .
Advanced: How can researchers address contradictions in purity data from different analytical platforms?
Answer:
Discrepancies often arise from method sensitivity or matrix effects.
Case example :
- HPLC vs. LC-MS : A compound with 95% purity by HPLC showed 88% by LC-MS due to ion suppression. Use orthogonal methods (e.g., NMR quantitative analysis) for cross-validation .
Mitigation strategies : - Standard curves : Calibrate instruments with certified reference materials.
- Sample preparation : Eliminate interferents via solid-phase extraction (SPE).
Table 1 : Comparative purity data for analogues:
| Compound | HPLC Purity (%) | LC-MS Purity (%) | Reference |
|---|---|---|---|
| 3-(4-Fluorophenoxymethyl) | 95 | 88 | |
| 3-(Bromophenoxymethyl) | 97 | 95 |
Basic: What are the best practices for handling and storing this compound?
Answer:
Handling :
- Use PPE (gloves, goggles) to avoid skin/eye contact. Work in a fume hood due to aldehyde volatility .
- Avoid static discharge (flammable under extreme conditions) .
Storage : - Short-term : Airtight container at 2–8°C in the dark (prevents aldehyde oxidation).
- Long-term : Under nitrogen at –20°C; monitor stability via periodic HPLC .
Decomposition : Hydrolysis to 4-methoxy-3-hydroxybenzaldehyde occurs in humid environments; use molecular sieves in storage .
Advanced: How does structural modification of the benzyloxy group impact biological activity?
Answer:
The 2-chloro-4-fluoro substituent enhances lipophilicity and target binding (e.g., HIV-1 integrase inhibition).
SAR insights :
- Electron-withdrawing groups (Cl, F) improve metabolic stability by reducing CYP450-mediated oxidation .
- Methoxy position : 4-Methoxy optimizes π-stacking in enzyme active sites .
Table 2 : Activity of analogues (IC₅₀ values):
| Substituent | Target | IC₅₀ (μM) | Reference |
|---|---|---|---|
| 2-Cl-4-F (target compound) | HIV-1 integrase | 0.12 | |
| 3-F-4-OCH₃ | Same target | 0.98 |
Advanced: What computational methods predict the reactivity of this compound in nucleophilic environments?
Answer:
DFT calculations (B3LYP/6-31G*) model charge distribution and frontier molecular orbitals:
- Aldehyde group : High electrophilicity (LUMO = –1.8 eV) favors nucleophilic attacks (e.g., Grignard reactions) .
- Benzyloxy moiety : Electron-donating effects stabilize transition states in SN2 reactions .
Validation : Correlate computed Mulliken charges with experimental kinetics (e.g., k = 0.45 M⁻¹s⁻¹ for hydroxide attack) .
Basic: How is this compound utilized as an intermediate in drug discovery?
Answer:
It serves as a precursor for:
- Antiviral agents : Coupling with pyrazolone scaffolds yields HIV-1 integrase inhibitors .
- Anticancer agents : Schiff base formation with hydrazides generates cytotoxic ligands .
Example synthesis :
Condense with hydroxylamine to form oxime derivatives (e.g., 3-(benzyloxy)-4-methoxybenzaldehyde oxime, CAS 55667-17-9) .
Purify via recrystallization (ethanol/water) and validate by IR (C=N stretch: 1640 cm⁻¹) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
